molecular formula C15H12BrFN2 B1528162 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole CAS No. 1393441-81-0

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole

Cat. No.: B1528162
CAS No.: 1393441-81-0
M. Wt: 319.17 g/mol
InChI Key: CBYINLJBKABPJX-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a benzyl group at position 1, bromine at position 5, fluorine at position 6, and a methyl group at position 2. Substitutions at specific positions significantly influence the compound’s electronic properties, solubility, and biological interactions. Bromine and fluorine, as halogens, enhance electrophilicity and metabolic stability, while the benzyl group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

1-benzyl-5-bromo-6-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYINLJBKABPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1CC3=CC=CC=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the benzodiazole ring through intramolecular cyclization.

    Halogenation: Introduction of bromine and fluorine atoms to the benzodiazole ring.

    Alkylation: Addition of the benzyl and methyl groups.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are commonly employed in industrial settings.

Chemical Reactions Analysis

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : The compound has demonstrated potential as an anticancer agent. It induces apoptosis in cancer cells and inhibits cell proliferation. Studies have shown that it affects various cancer cell lines, including colon and lung cancer cells, by targeting critical pathways involved in cell survival and proliferation.
    Cell LineIC50 (µM)Mechanism
    U937 (monocytic)6.46Apoptosis induction
    B16-F10 (melanoma)6.56DNA replication inhibition
    HCT-116 (colon)5.93Topoisomerase inhibition
  • Antimicrobial Properties : The compound exhibits strong antibacterial activity against strains such as Staphylococcus aureus, with an IC50 value of approximately 4.5 µM. This suggests its potential use in developing new antibiotics.

2. Enzyme Inhibition

  • The compound acts as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation. By inhibiting these enzymes, it disrupts the normal progression of the cell cycle, leading to cell death in rapidly dividing cancer cells.

3. Biological Activity

  • Antifungal Activity : Research indicates that derivatives of this compound may also possess antifungal properties, making them candidates for treating fungal infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : A study reported that 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole exhibited significant cytotoxicity against non-small cell lung cancer cells with an IC50 value of 5.8 µM.
  • Antimicrobial Study : Another investigation focused on its antimicrobial properties showed effective inhibition against multiple bacterial strains, supporting its potential as a new antibiotic candidate.
  • Enzyme Inhibition Research : Research demonstrated that the compound inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer models.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

A comparative analysis of structurally related benzodiazole derivatives is summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities
1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole 1: Benzyl; 2: Methyl; 5: Br; 6: F ~305.9* Enhanced lipophilicity, potential kinase inhibition
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine 5: Br; 7: CH₃; SO₂ groups ~474.8 Sulfonyl groups improve solubility; antimicrobial activity
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole 1: 5-Fluoropentyl; 2: Naphthoyl ~378.4 High hydrophobicity; possible CNS activity
2-Chloro-6-methyl-1H-1,3-benzodiazole 2: Cl; 6: CH₃ ~168.6 Lower molecular weight; limited bioactivity

*Calculated based on formula C₁₄H₁₁BrFN₂.

Electronic and Reactivity Differences

  • Halogen Effects: Bromine at position 5 in the target compound increases steric bulk and polarizability compared to chlorine in 2-chloro-6-methyl-1H-1,3-benzodiazole .
  • Benzyl vs. Alkyl Chains : The benzyl group in the target compound confers greater aromatic stacking capability than the 5-fluoropentyl chain in ’s derivative, which may reduce metabolic oxidation .
  • Sulfonyl vs. Diazole Cores : The benzodithiazine derivative in contains sulfonyl groups, increasing solubility but reducing cell permeability compared to the target compound’s unmodified benzodiazole core .

Biological Activity

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C15H12BrFN2
Molecular Weight: 319.17 g/mol
CAS Number: 1393441-81-0

The compound features a benzodiazole core with bromine and fluorine substituents, which significantly influence its reactivity and biological activity. The presence of these halogens enhances the compound's interaction with biological targets.

Pharmacological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties. For instance, derivatives of benzodiazole compounds have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties: Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation. The compound's structural characteristics allow it to interact with key enzymes involved in cancer progression, potentially leading to apoptosis in cancer cells .

The mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes such as kinases that are crucial in signaling pathways associated with cancer and other diseases. This inhibition can disrupt cellular processes leading to reduced cell viability .
  • Receptor Interaction: The compound's ability to bind to various receptors can modulate their activity, influencing cellular responses and potentially leading to therapeutic effects.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:

CompoundMIC (μg/ml)Activity
This compound50Antibacterial
Ampicillin100Standard
Chloramphenicol50Standard

This table illustrates the compound's potential as an effective antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of benzodiazole derivatives:

  • Cancer Treatment: A study focused on the anticancer effects of various benzodiazole derivatives showed that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5–10 μM .
  • Neurological Disorders: Research has indicated that certain derivatives can modulate neurotransmitter levels, suggesting their utility in treating conditions like anxiety and depression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole, and what are the critical reaction conditions to consider?

  • Methodological Answer : The compound can be synthesized via multi-step halogenation and alkylation reactions. A typical route involves:

Bromination : Electrophilic substitution of a benzodiazole precursor using brominating agents (e.g., NBS\text{NBS}) under anhydrous conditions in solvents like DCM .

Fluorination : Direct fluorination using Selectfluor\text{Selectfluor} or DAST\text{DAST} in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–5°C) to avoid over-fluorination .

Benzylation : Introduction of the benzyl group via nucleophilic substitution with benzyl chloride/bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Critical Conditions : Maintain inert atmosphere (N₂/Ar) during halogenation, monitor reaction progress via TLC, and optimize stoichiometry to minimize dihalogenation by-products .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^13\text{C}-NMR identify substituent positions and confirm regioselectivity. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while fluorinated carbons show splitting in 13C^13\text{C}-NMR .
  • HRMS : Validates molecular weight (e.g., calculated C15H11BrFN2\text{C}_{15}\text{H}_{11}\text{BrFN}_2: 325.01 g/mol) and detects isotopic patterns for bromine .
  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretch at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature) affecting yield. For example, a 2³ factorial design can optimize Pd-catalyzed benzylation .
  • By-Product Analysis : Employ LC-MS or GC-MS to identify side products (e.g., dihalogenated impurities) and adjust reagent ratios accordingly .
  • Reproducibility Checks : Standardize solvent drying protocols and catalyst activation steps to mitigate batch-to-batch variability .

Q. What strategies are recommended for optimizing the regioselectivity of halogenation in the synthesis of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary directing groups (e.g., nitro or methoxy) to steer bromination/fluorination to the desired positions. Subsequent removal via reduction or hydrolysis ensures target regiochemistry .
  • Solvent Effects : Use non-polar solvents (e.g., toluene) to favor para-substitution in the benzodiazole ring due to steric hindrance .
  • Computational Prediction : Pre-screen substituent effects using DFT calculations (B3LYP/6-31G*) to model electron density and predict reactive sites .

Q. How can computational chemistry aid in predicting the electronic properties and reactivity of derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles. For example, fluorination lowers LUMO energy, enhancing electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design or material applications .

Q. What methodological approaches resolve discrepancies in NMR spectral data interpretation for derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the benzyl methylene (δ 5.2 ppm) and the benzodiazole ring confirm substitution patterns .
  • Isotopic Labeling : Synthesize 19F^19\text{F}- or 15N^15\text{N}-labeled analogs to simplify spectral assignment .
  • Comparative Databases : Cross-reference with spectral libraries (e.g., SDBS) to validate peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.